![molecular formula C7H5ClN2O3S B13587201 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and catalyst-free environments to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Uniqueness
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can enhance its solubility and stability . This compound’s versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H4N2O3S.ClH/c10-5-3-4(6(11)12)8-7-9(5)1-2-13-7;/h1-3H,(H,11,12);1H |
InChI Key |
UIXPLLXPFDSYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


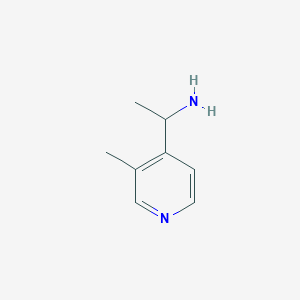

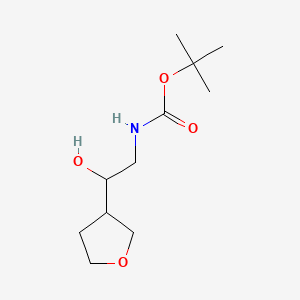
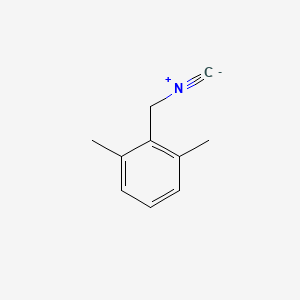

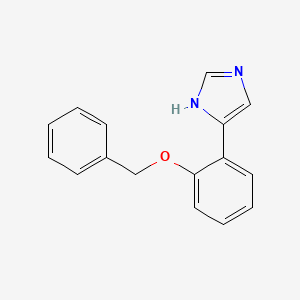

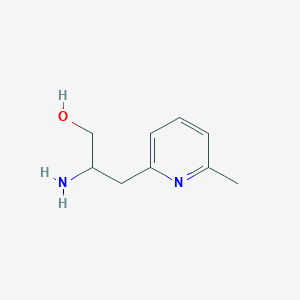
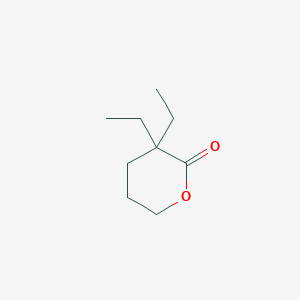
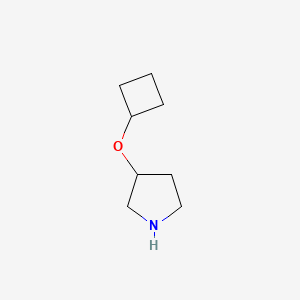
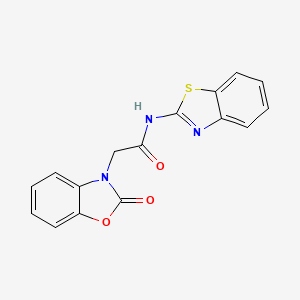
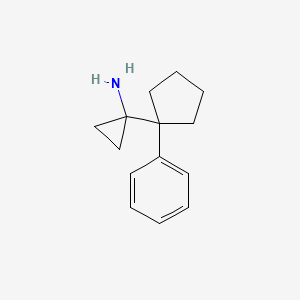
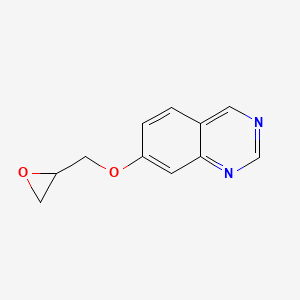
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
